2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and antimicrobial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Acetylation: The final step involves the acetylation of the benzimidazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize product purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-(2-methylbenzyl)-1H-benzimidazole: A simpler derivative with similar biological properties.
N-(3-methylsulfanylphenyl)acetamide: Another derivative with potential antimicrobial activity.
Uniqueness
2-[2-(2-methylbenzyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to its dual functional groups (benzimidazole and acetamide) and the presence of both methylbenzyl and methylsulfanyl substituents. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C24H23N3OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[2-[(2-methylphenyl)methyl]benzimidazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3OS/c1-17-8-3-4-9-18(17)14-23-26-21-12-5-6-13-22(21)27(23)16-24(28)25-19-10-7-11-20(15-19)29-2/h3-13,15H,14,16H2,1-2H3,(H,25,28) |
InChI Key |
ZPZBLDXKHMFWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)SC |
Origin of Product |
United States |
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